Ethyl stains-all
Description
Contextualization of "Ethyl Stains-All" within the Thiacarbocyanine Dye Class
"this compound" is a member of the thiacarbocyanine subclass of carbocyanine dyes. nih.gov This classification is based on the presence of benzothiazole (B30560) rings as the heterocyclic components. The core structure of these dyes imparts specific spectral properties that are sensitive to the molecular environment, making them excellent probes for biomolecular structures. researchgate.net
The analogue "Stains-all" (1-Ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d] wikipedia.orgwikipedia.orgthiazol-2(1H)-ylidene)-2-methylprop-1-en-1-yl]naphtho[1,2-d] wikipedia.orgwikipedia.orgthiazol-1-ium bromide) and "this compound" (a triethyl derivative) are closely related, differing in their alkyl substituents. wikipedia.orgnih.gov This seemingly minor structural difference leads to variations in their solubility and specific staining characteristics. wikipedia.orgnih.gov "this compound" is specifically known as DBTC-3,3',9-triethyl. nih.gov
The metachromatic properties of these dyes are central to their function. Metachromasia is a phenomenon where a dye stains certain biological tissues or components a different color from that of the dye solution itself. wikipedia.orgresearchgate.net This color shift is dependent on the aggregation of dye molecules, which is influenced by the charge and structure of the biomolecule to which they bind. wikipedia.orghistopathology.guru For instance, "Stains-all" stains highly anionic proteins blue, proteoglycans purple, and other anionic proteins pink. wikipedia.org It also stains RNA a blueish-purple and DNA blue. wikipedia.org "this compound" exhibits similar, though not identical, metachromatic staining properties. wikipedia.orgnih.gov
| Property | "Stains-all" | "this compound" |
| Chemical Class | Thiacarbocyanine | Thiacarbocyanine |
| Key Feature | Metachromatic Staining | Metachromatic Staining |
| Structural Difference | Diethyl methyl dye | Triethyl dye |
| Known Applications | Staining of nucleic acids, proteins, polysaccharides | Staining of proteins, particularly phosphoproteins and glycoproteins |
Historical Development and Evolution of Metachromatic Stains for Biomolecular Analysis
The story of metachromatic stains begins in the late 19th century. In 1875, Jurgens and Ranvier independently observed the phenomenon of metachromasia when staining amyloid and cartilage with dahlia and cyanine (B1664457), respectively. researchgate.net The term "metachromatic" was first used in a biological context by Paul Ehrlich in 1879 to describe how certain cells stained differently from the dye solution. wikipedia.orgresearchgate.netkarger.com
The understanding of metachromasia was significantly advanced by the work of Belgian histologist Lucien Lison in the 1930s. wikipedia.org He established its value for the quantitative estimation of high molecular weight sulfate (B86663) esters and nucleic acids. wikipedia.org The development of synthetic dyes, which began with William Henry Perkin's synthesis of aniline (B41778) purple (later known as toluidine blue) in 1856, provided a rich palette of compounds for histological investigation. karger.comejmjih.com
The "Stains-All" dyes emerged from the broader exploration of cyanine dyes, which were initially developed for the photographic industry to sensitize emulsions to a wider spectrum of light. britannica.comnih.gov The application of these dyes to biological staining was a logical extension of their colorimetric properties. The "Stains-All" family, with its ability to differentially stain various biomolecules, represented a significant advancement in the tools available for biochemical analysis. nih.govresearchgate.net
The use of "Stains-All" and its analogue "this compound" became prominent in techniques like polyacrylamide gel electrophoresis (PAGE) for the detection and characterization of proteins and nucleic acids. wikipedia.orgnih.gov For example, "this compound" has been used to identify phosphoproteins and sialic acid-rich glycoproteins in milk, which stain a characteristic blue to blue-green color. nih.gov The dye is also known to stain proteins in SDS-PAGE gels, making it a valuable tool in molecular biology for analyzing protein composition. ontosight.ai
The evolution of these stains is part of a larger narrative in the development of chemical probes for biological research. acs.orgnih.govmedchemexpress.com These tools allow for the increasingly specific and sensitive detection of molecules within complex biological systems, a field that continues to advance with the synthesis of new and more sophisticated fluorescent and colorimetric probes. biotium.combiotium.comthermofisher.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3028-94-2 |
|---|---|
Molecular Formula |
C31H29BrN2S2 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(2E)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole bromide |
InChI |
InChI=1S/C31H29N2S2.BrH/c1-4-21(19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28)20-29-33(6-3)31-25-14-10-8-12-23(25)16-18-27(31)35-29;/h7-20H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GTUGFHRXJPVYKM-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |
Synonyms |
4,5,4',5'-dibenzo-3,3'-9-triethylthiacarbocyanine bromide1-ethyl-2-(3-(1-ethylnaphtho(1,2d)thiazolin-2- ylidene)-2-ethylpropenyl)naphtho(1,2D)thiazolium ethyl-stains-all triethyl-carbocyanin DBTC |
Origin of Product |
United States |
Chemical Structure and Conformational Dynamics of Ethyl Staall and Its Analogues
Elucidation of the Defined Chemical Structure of "Ethyl Stains-All" and Related Derivatives
"this compound" is chemically identified as 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-ethylpropenyl]naphtho[1,2-d]thiazolium bromide. Its core structure consists of two naphthothiazole heterocyclic systems linked by a polymethine chain. A distinguishing feature is the presence of an ethyl group at the central (meso) position of this chain.
A closely related and more commonly known analogue is "Stains-all," which differs from "this compound" only by the substituent at the meso-position. In "Stains-all," this is a methyl group, and its chemical name is 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide. ias.ac.inwikipedia.org This seemingly minor difference in a single alkyl substituent has profound effects on the molecule's properties. Both molecules possess a delocalized positive charge distributed across the chromophore, with a bromide anion serving as the counter-ion.
The table below summarizes the key structural identifiers for "this compound" and "Stains-all."
| Feature | Ethyl Stains-all (B1681121) | Stains-all |
| IUPAC Name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-ethylpropenyl]naphtho[1,2-d]thiazolium bromide | 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide |
| Synonyms | 4,5,4',5'-dibenzo-3,3',9-triethylthiacarbocyanine bromide | 3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine bromide |
| Molecular Formula | C31H29BrN2S2 | C30H27BrN2S2 |
| CAS Number | Not explicitly found | 7423-31-6 |
Isomeric Forms and Their Potential Influence on Molecular Interactions
A critical aspect of the conformational dynamics of dibenzothiacarbocyanine dyes is the existence of cis-trans isomerism around the C-C bonds of the polymethine chain. mdpi.commdpi.com These dyes can exist in an equilibrium between a planar all-trans isomer and a non-planar mono-cis isomer. acs.orgacs.org The position of this equilibrium is highly sensitive to the molecular environment, particularly the polarity of the solvent.
For meso-substituted thiacarbocyanines like "this compound," the presence of a bulky alkyl group at the central position of the polymethine chain introduces significant steric hindrance. mdpi.com This steric strain destabilizes the all-trans conformation, making the cis isomer more energetically favorable, especially in polar solvents. mdpi.commdpi.com In contrast, in non-polar solvents, the equilibrium tends to shift towards the trans isomer. mdpi.com
The different isomeric forms have distinct photophysical properties. The all-trans isomer is typically fluorescent, while the cis isomer is non-fluorescent or weakly fluorescent. mdpi.comnih.gov This is because the non-planar cis conformation provides efficient non-radiative decay pathways for the excited state, quenching fluorescence. acs.orgacs.org Consequently, the molecular interactions of "this compound" and its analogues are strongly influenced by the predominant isomeric form in a given environment. For instance, binding to macromolecules can shift the cis-trans equilibrium, leading to changes in fluorescence, a property exploited in their use as biological stains. nih.gov
Structural Relationships and Substituent Effects in the Dibenzothiacarbocyanine Framework
The primary structural difference between "this compound" and "Stains-all" is the nature of the alkyl substituent at the meso-position of the polymethine chain: an ethyl group versus a methyl group. This variation in the bulkiness of the substituent has a direct and predictable impact on the molecule's properties.
Increasing the size of the alkyl substituent at the meso-position enhances the steric hindrance in the all-trans conformation, thereby further favoring the formation of the cis isomer in polar solvents. mdpi.comajuronline.org This shift in the isomeric equilibrium directly affects the spectroscopic properties of the dyes. For instance, in polar solvents where the non-fluorescent cis isomer predominates, a lower fluorescence quantum yield is expected for "this compound" compared to "Stains-all" under the same conditions.
Research on meso-substituted thiacarbocyanines has shown that the absorption and fluorescence excitation spectra can differ significantly in polar solvents, indicating the presence of different isomeric populations. acs.orgacs.org The all-trans isomer, being more planar, typically has a slightly red-shifted absorption maximum compared to the cis isomer. The following table presents a comparison of the spectroscopic properties of meso-methyl and meso-ethyl substituted thiacarbocyanines in different solvents, illustrating the effect of the substituent and solvent polarity.
| Compound | Solvent | Absorption Max (nm) | Molar Extinction (cm⁻¹/M) | Fluorescence Max (nm) | Fluorescence Quantum Yield (Φf) |
| Stains-all (meso-methyl) | Ethanol | 575.5 | 96,500 | Not Recorded | 0 |
| Thiacarbocyanine (meso-methyl) | Ethanol (polar) | ~558 | - | - | Very low |
| Thiacarbocyanine (meso-methyl) | Dioxane (non-polar) | ~565 | - | ~580 | - |
| Thiacarbocyanine (meso-ethyl) | Ethanol (polar) | ~558 | - | - | Very low |
| Thiacarbocyanine (meso-ethyl) | Dioxane (non-polar) | ~568 | - | ~585 | - |
Data for Stains-all from PhotochemCAD database photochemcad.com. Data for meso-substituted thiacarbocyanines are general observations from literature and may not be exact values for the specific dibenzo analogues. acs.orgacs.org
The data and research findings indicate that the substitution of a methyl group with a slightly bulkier ethyl group at the meso-position of the dibenzothiacarbocyanine framework in "this compound" is expected to further promote the cis-conformation in polar environments, leading to a more pronounced decrease in fluorescence compared to "Stains-all." This substituent-driven tuning of the isomeric equilibrium and, consequently, the photophysical properties, is a key characteristic of this class of dyes.
Synthetic Methodologies and Derivatization Approaches for Ethyl Staall and Its Analogues
General Synthetic Pathways for Carbocyanine Dye Scaffolds
Carbocyanine dyes, a class of polymethine dyes, are characterized by two nitrogen-containing heterocyclic nuclei joined by a conjugated chain of carbon atoms. Their synthesis is a mature field of organic chemistry, with several robust methodologies having been developed.
The most conventional and widely employed method for preparing symmetrical carbocyanine dyes involves the condensation of two molar equivalents of a quaternized heterocyclic base with a reagent that provides the polymethine bridge. instras.com The heterocyclic base typically contains an activated methyl group (e.g., at the 2-position of a benzothiazolium salt). The nature of the bridging reagent determines the length of the polymethine chain. For instance, trimethine carbocyanines are commonly synthesized using orthoesters, such as triethyl orthoformate (for an unsubstituted bridge) or triethyl orthoacetate (for a meso-methyl substituted bridge). The reaction is typically facilitated by a basic catalyst, such as pyridine (B92270) or piperidine, and heat. semanticscholar.org
A significant challenge in traditional cyanine (B1664457) synthesis is the potential for decomposition when temperature-sensitive functional groups are present on the heterocyclic precursors, as the initial N-alkylation step often requires high temperatures. instras.com To circumvent this, modular approaches have been developed. These strategies involve the late-stage introduction of delicate functional groups. instras.com A typical modular pathway includes:
Indolium (or other heterocycle) derivative formation: Synthesis of the core heterocyclic structure.
Hemicyanine formation: Reaction of the first quaternized heterocycle with the polymethine bridge precursor.
Cyanine dye formation: Condensation of the hemicyanine intermediate with the second quaternized heterocycle.
Functional group attachment: Final modification of the dye scaffold. instras.com
To address challenges in purification, particularly the separation of asymmetrical dyes from symmetrical side products, solid-phase synthesis techniques have been adapted for cyanine dyes. acs.org The "catch-and-release" method, for example, involves immobilizing a hemicyanine intermediate onto a solid support resin, followed by reaction with a second heterocyclic component. The final, asymmetrical dye is then cleaved from the resin, simplifying purification. acs.org
| Methodology | Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Classical Condensation | Direct reaction of two equivalents of a quaternized heterocycle with a polymethine bridge precursor, often using a base like pyridine. semanticscholar.org | Well-established, suitable for many symmetrical dyes. | Harsh conditions (heat) can degrade sensitive functional groups; difficult purification for asymmetrical dyes. instras.com |
| Modular Approach | Stepwise synthesis where functional groups are introduced in the final steps to avoid decomposition. instras.com | Protects sensitive functionalities, allows for greater molecular diversity. instras.com | Can involve more synthetic steps compared to the classical approach. |
| Solid-Phase Synthesis | Synthesis occurs on a solid support, facilitating the purification of the final product, especially for asymmetrical dyes. acs.org | Simplified purification, higher purity of the final compound. acs.org | May require specialized resins and linkers; can have lower overall yields in some cases. |
Targeted Synthesis Strategies for Ethylated Thiacarbocyanine Derivatives
The synthesis of "Ethyl Stains-all (B1681121)," chemically known as 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide, is a specific example of the general condensation pathway for symmetrical trimethine carbocyanines. nih.govmedkoo.com
The key starting material is the quaternized heterocyclic salt, 1-ethyl-2-methylnaphtho[1,2-d]thiazolium . This precursor is typically prepared by reacting 2-methylnaphtho[1,2-d]thiazole (B1346592) with an ethylating agent, such as ethyl tosylate or diethyl sulfate (B86663), at elevated temperatures. google.comepa.gov
The targeted synthesis of "Ethyl Stains-all" proceeds via the condensation of two equivalents of the 1-ethyl-2-methylnaphtho[1,2-d]thiazolium salt with a reagent that provides the central three-carbon bridge, which is substituted with a methyl group at its central (meso) position. Triethyl orthoacetate, CH₃C(OC₂H₅)₃, is the standard reagent for this purpose.
The reaction is conducted in a high-boiling solvent, with pyridine being a common choice as it also serves as a basic catalyst. The mixture is heated to reflux to drive the condensation. The pyridine facilitates the deprotonation of the active methyl group on the thiazolium salt, creating a nucleophilic methylene (B1212753) base intermediate. This intermediate then attacks the orthoacetate, leading to the formation of the polymethine bridge and linking the two heterocyclic nuclei. Upon cooling, the dye precipitates from the reaction mixture and can be isolated and purified, typically by recrystallization from a suitable solvent like ethanol.
| Component Role | Chemical Name | Structure |
|---|---|---|
| Heterocyclic Precursor | 1-Ethyl-2-methylnaphtho[1,2-d]thiazolium salt | C₁₄H₁₄NS⁺ |
| Bridge Synthon | Triethyl orthoacetate | CH₃C(OC₂H₅)₃ |
| Solvent/Catalyst | Pyridine | C₅H₅N |
| Final Product | This compound | C₃₀H₂₇N₂S₂⁺ |
Rational Design and Synthesis of Novel "this compound" Analogues for Enhanced Specificity
The rational design of novel analogues of "this compound" aims to modify its chemical structure to improve its performance in specific applications, such as enhancing its binding affinity and fluorescence when interacting with nucleic acids or other biopolymers. semanticscholar.orgmdpi.com This involves a deep understanding of structure-property relationships.
One common strategy is the modification of the heterocyclic nuclei . Changing the aromatic rings can significantly alter the spectral properties of the dye. thermofisher.com For instance, introducing electron-donating or electron-withdrawing groups onto the naphthyl rings can tune the absorption and emission maxima. Replacing the naphthothiazole system with other heterocycles like benzoxazole (B165842) or indole (B1671886) can also lead to dyes with different photophysical characteristics. researchgate.net
Another key area for modification is the polymethine chain . While "this compound" is a trimethine dye, synthesizing analogues with shorter (monomethine) or longer (pentamethine, heptamethine) chains is a primary method for shifting the absorption to different wavelengths. Furthermore, altering the substituent at the meso-position of the chain (the 9-position) has a profound effect. For thiacarbocyanines, meso-substituents influence the equilibrium between cis- and trans-isomers, which in turn affects their binding to biomolecules and the resulting fluorescence enhancement. semanticscholar.orgresearchgate.net
Introduction of functional groups is another powerful design strategy. Attaching charged groups, such as sulfonates, can increase water solubility and modulate binding constants with proteins. mdpi.com Incorporating reactive functional groups, such as carboxylic acids or N-hydroxysuccinimide esters, allows the dye to be covalently linked to target biomolecules like proteins or oligonucleotides, creating specific probes for imaging and detection. nii.ac.jp By systematically making these modifications—for example, creating a series of dyes with different alkyl chain lengths or varying functional groups—researchers can fine-tune the dye's properties for a desired application, such as improving its utility as a selective stain for DNA quadruplexes or as a fluorescent probe for mitochondrial imaging. researchgate.netresearchgate.netnih.gov
| Modification Strategy | Structural Change | Intended Effect | Example Application |
|---|---|---|---|
| Heterocycle Modification | Adding substituents (e.g., sulfonate) to the naphthyl rings. | Tune spectral properties; increase hydrophilicity. mdpi.com | Optimizing probes for serum albumin binding. mdpi.com |
| Polymethine Chain Alteration | Changing chain length (e.g., to pentamethine). | Shift absorption/emission to near-infrared (NIR) region. researchgate.net | Developing probes for in-vivo imaging. |
| Meso-Position Substitution | Replacing the 9-methyl group with other alkyl or aryl groups. | Alter cis/trans isomeric equilibrium and binding geometry. semanticscholar.orgresearchgate.net | Enhancing fluorescence upon binding to DNA. researchgate.net |
| Functionalization for Conjugation | Introducing a carboxyl or amine group. nii.ac.jp | Enable covalent attachment to proteins or nucleic acids. nii.ac.jp | Creating targeted fluorescent labels for biomolecules. |
Spectroscopic and Photophysical Characteristics in Research Applications
Absorption and Emission Spectra in Diverse Chemical Environments
The absorption and emission profile of carbocyanine dyes like Ethyl stains-all (B1681121) is highly sensitive to the surrounding solvent environment. In its monomeric form in ethanol, the parent compound Stains-all exhibits a principal absorption maximum (λmax) at approximately 575 nm. omlc.orginstras.com However, the polarity of the solvent can induce significant shifts in these spectral bands. Generally, an increase in solvent polarity can cause a blue shift (hypsochromic shift) in the n-π* transition bands due to the stabilization of the ground state through hydrogen bonding.
In aqueous solutions, these dyes have a strong tendency to form aggregates. Stains-all, for instance, displays multiple blue-shifted absorption peaks corresponding to different aggregation states, such as dimers and trimers, in addition to the monomeric peak. instras.com The formation of these aggregates is a key factor influencing the dye's spectral properties in aqueous-based analytical assays.
Table 1: Representative Absorption Maxima of Monomeric Stains-all in Different Chemical Environments (Note: Data shown is for the closely related compound "Stains-all" to illustrate the expected behavior of Ethyl stains-all.)
| Solvent/Environment | Absorption Maximum (λmax) | Reference |
| Ethanol | 575 nm | omlc.org |
| 75% Ethanol (v/v) | 575 nm | instras.com |
| Aqueous Buffer | 572 nm (monomer) | researchgate.net |
| Aqueous Buffer | ~535 nm (dimer) | instras.com |
| Aqueous Buffer | ~510 nm (trimer) | instras.com |
The fluorescence emission of these dyes is also influenced by the environment. In ethanol, Stains-all has a reported emission maximum of around 609 nm when excited at 573 nm. biomol.com However, the quantum yield is noted to be very low in solution, a common characteristic for many carbocyanine dyes that become more fluorescent upon binding to a substrate. omlc.orgresearchgate.net
Metachromatic Phenomena: Spectral Shifts in Response to Substrate Binding
A defining characteristic of this compound and its analogues is metachromasia: a phenomenon where the dye exhibits different colors when bound to different substances. jaypeedigital.com This property allows it to be used as a differential stain, providing distinct visual cues for various biomolecules within the same sample. The conformation of the binding site on a macromolecule dictates the resulting color. nih.gov
When Stains-all binds to different biological substrates, it results in dramatic shifts in its absorption spectrum, producing a range of colors. This differential staining is particularly useful in gel electrophoresis for identifying and distinguishing between various macromolecules.
Proteins : Stains-all imparts a red or pink color to most proteins. However, it stains highly acidic proteins, such as sialoglycoproteins and other calcium-binding proteins like calmodulin and troponin C, a distinct blue or purple color. nih.govchemicalbook.com This is attributed to the activation of different electronic transitions (J-bands or gamma-bands) depending on whether the dye binds to a globular or helical region of the protein. nih.gov
Nucleic Acids : The dye stains DNA blue, while RNA appears bluish-purple. chemicalbook.com This distinction allows for the simultaneous visualization of both types of nucleic acids in a single gel.
Table 2: Metachromatic Colors and Spectral Characteristics of Stains-all with Various Biomolecules (Note: Data shown is for the closely related compound "Stains-all" to illustrate the expected behavior of this compound.)
| Substrate | Staining Color | Putative Absorption Band | Reference |
| DNA | Blue | J-band | chemicalbook.com |
| RNA | Bluish-Purple | J-band | chemicalbook.com |
| General Proteins | Red/Pink | γ-band | nih.govchemicalbook.com |
| Acidic/Ca²⁺-binding Proteins | Blue/Violet | J-band | nih.govchemicalbook.com |
| Anionic Polysaccharides | Purple | J-band | biomol.com |
Fluorescence Quenching and Enhancement Mechanisms upon Biomolecular Complexation
While inherently weakly fluorescent in solution, the emission intensity of dyes like this compound can be significantly enhanced upon binding to biomolecules, a phenomenon known as fluorescence enhancement. researchgate.net This property is the basis for their use as sensitive fluorescent probes for detecting nucleic acids and other macromolecules. researchgate.net
The mechanism of this enhancement is tied to the restriction of intramolecular motion upon binding. In solution, the dye molecule can dissipate absorbed energy through non-radiative pathways, such as rotations and vibrations. When the dye intercalates into the DNA double helix or binds to a protein pocket, these motions are sterically hindered. This restriction closes off non-radiative decay channels, forcing the excited molecule to release its energy as fluorescence, leading to a dramatic increase in quantum yield. biomol.comnih.gov For instance, studies on the isomer "iso-Stains-All" show a substantial increase in fluorescence intensity in the presence of DNA and RNA. researchgate.net
Conversely, fluorescence quenching can also occur. This can happen if the dye binds to a substrate that provides a pathway for non-radiative energy transfer or if a quencher molecule displaces the dye from its binding site on a biomolecule. For example, the fluorescence of a DNA-dye complex can be reduced by the addition of another molecule that competes for the same intercalation site. researchgate.net
Photostability and Photodegradation Kinetics in Analytical Assays
This compound, like other cyanine (B1664457) dyes, is known to be sensitive to light. researchgate.netchemicalbook.com Exposure to light can lead to photobleaching, where the dye molecule is photochemically altered and loses its ability to absorb and emit light, a process known as photodegradation. This instability is a critical consideration in its application in analytical assays.
The kinetics of photodegradation often follow first-order reaction models, where the rate of degradation is proportional to the concentration of the dye. researchgate.net Factors that can influence the rate of photodegradation include the intensity and wavelength of the light source, the chemical environment (pH, solvent), and the presence of other substances that can act as photosensitizers or quenchers. researchgate.netsigmaaldrich.com
Mechanisms of Molecular Recognition and Differential Staining Capabilities
Principles of Electrostatic and Hydrophobic Interactions with Anionic Substrates
The fundamental mechanism behind the staining capabilities of Ethyl Stains-All (B1681121) lies in its interaction with negatively charged molecules, or anionic substrates. wikipedia.org As a cationic dye, it possesses a positive charge, which leads to strong electrostatic attractions with anionic groups on biopolymers, such as the phosphate (B84403) groups in nucleic acids and phosphoproteins, and the carboxylate and sulfate (B86663) groups in acidic polysaccharides. leicabiosystems.com These initial electrostatic interactions are often the primary driving force for the binding of the dye to its target.
Beyond simple charge attraction, hydrophobic interactions also play a crucial role. researchgate.netnih.gov The large, planar aromatic structure of the carbocyanine dye molecule is inherently hydrophobic. cambridge.org This allows it to engage in non-polar interactions, such as π-stacking, with hydrophobic regions of the substrate molecules, like the bases in nucleic acids or hydrophobic amino acid residues in proteins. researchgate.netscielo.br The interplay between these electrostatic and hydrophobic forces governs the binding affinity and specificity of the dye. nih.gov In aqueous environments, the tendency of hydrophobic molecules to minimize contact with water further drives the association between the dye and the non-polar regions of the substrate. researchgate.netslideshare.net
Interaction with Nucleic Acids (DNA, RNA) and Polynucleotide Architectures
Ethyl Stains-All demonstrates a strong affinity for nucleic acids, staining DNA blue and RNA a bluish-purple. wikipedia.orgpolysciences.com The interaction is primarily driven by the electrostatic attraction between the positively charged dye and the negatively charged phosphate backbone of the nucleic acids. researchgate.net This initial binding is followed by more specific interactions, including intercalation and groove binding. nih.govscbt.com
Intercalation involves the insertion of the planar aromatic ring system of the dye between the stacked base pairs of the DNA double helix. carlroth.comthermofisher.com This mode of binding is stabilized by π-π stacking interactions between the dye and the nucleic acid bases. For a dye to intercalate, it must possess a planar structure that can fit into the space created by the temporary unwinding of the DNA helix. This interaction mode is common for many planar cationic dyes and significantly stabilizes the dye-DNA complex. nih.gov
Alternatively, the dye can bind to the major or minor grooves of the DNA helix. This interaction is also governed by a combination of electrostatic and hydrophobic forces. The specific architecture of the polynucleotide can influence the binding mode and the resulting color. For instance, it has been reported that the dye can differentiate between linear and branched DNA molecules. uah.es The staining intensity and color can also be dependent on the secondary and tertiary structure of the nucleic acids, with longer linear dsDNA fragments often staining more efficiently than shorter fragments or single-stranded nucleic acids. carlroth.com
| Biomolecule | Staining Color | Reported Detection Limit | Primary Interaction Mechanism |
|---|---|---|---|
| DNA | Blue | 3 ng wikipedia.org | Electrostatic attraction, Intercalation, Groove binding wikipedia.orgnih.gov |
| RNA | Bluish-Purple | 90 ng wikipedia.org | Electrostatic attraction, Groove binding wikipedia.orgcarlroth.com |
Binding Affinity and Specificity Towards Phosphorylated Proteins
A key feature of this compound is its ability to differentially stain proteins based on their post-translational modifications, particularly phosphorylation. google.com Phosphoproteins, which contain negatively charged phosphate groups, are stained blue, whereas most unmodified proteins are stained red or pink. cuni.czgoogle.com This specificity arises from the strong electrostatic interaction between the cationic dye and the anionic phosphate groups on serine, threonine, or tyrosine residues. creative-proteomics.com
The high density of negative charges on highly phosphorylated proteins, such as casein and phosvitin, creates a favorable environment for the binding of multiple dye molecules. google.comnih.gov This high local concentration of dye molecules can lead to specific aggregation patterns, which are responsible for the characteristic blue color. researchgate.net The detection limit for phosphoproteins is reported to be very low, in some cases below 1 nanogram, highlighting the high affinity and sensitivity of the dye for these modified proteins. wikipedia.orgbiomol.com This makes this compound a valuable tool for identifying and characterizing phosphoproteins in complex mixtures separated by gel electrophoresis. google.com
Recognition of Sialylated Glycoproteins and Anionic Polysaccharides (e.g., Hyaluronate, Heparin)
This compound is also highly effective in staining other anionic biopolymers, including sialylated glycoproteins and various anionic polysaccharides like hyaluronic acid, heparin, and chondroitin (B13769445) sulfate. wikipedia.orgbiomol.com Sialylated glycoproteins, which contain terminal sialic acid residues with a carboxylate group, are stained blue to blue-green. cuni.cznih.gov The negative charge of the carboxylate group at physiological pH provides a binding site for the cationic dye. nih.gov
Anionic polysaccharides, also known as glycosaminoglycans (GAGs), are characterized by repeating disaccharide units containing carboxylate and/or sulfate groups, which impart a high negative charge density. leicabiosystems.comwikipedia.org this compound binds strongly to these polyanionic chains through electrostatic interactions. leicabiosystems.com The dye has been shown to stain different types of GAGs with distinct colors, which can be useful for their identification. researchgate.net For example, highly anionic molecules like heparin are stained blue, while other proteoglycans may appear purple. wikipedia.orgbiomol.com The ability of the dye to recognize and differentially stain these complex carbohydrates makes it a useful reagent in histochemical and electrophoretic analyses of the extracellular matrix and cell surfaces. wikipedia.orgnih.gov
| Substrate Type | Specific Example | Observed Color | Key Anionic Group |
|---|---|---|---|
| Phosphoproteins | Casein, Phosvitin | Blue google.com | Phosphate |
| Sialylated Glycoproteins | Bovine κ-casein | Blue-Green nih.gov | Sialic Acid (Carboxylate) |
| Anionic Polysaccharides | Hyaluronate, Heparin, Chondroitin Sulfate | Blue to Purple wikipedia.orgbiomol.com | Carboxylate and/or Sulfate |
| Less Acidic/Unmodified Proteins | Most other proteins | Pink to Red wikipedia.orggoogle.com | (Primarily carboxyl groups from Asp/Glu) |
Conformational Changes and Inductions upon Dye-Substrate Complex Formation
The metachromatic properties of this compound are a direct consequence of conformational changes and aggregation of the dye molecules upon binding to a substrate. stainsfile.com In a dilute solution, the dye exists as monomers, which typically exhibit a particular absorption maximum. cambridge.org When the dye binds to a polyanionic substrate, the high local concentration of dye molecules forces them to interact with each other, leading to the formation of dimers and higher-order aggregates (H- and J-aggregates). cambridge.orgslideshare.net
These aggregates have different electronic properties and, therefore, different absorption spectra compared to the monomeric form. rsc.org This shift in the absorption maximum is the basis of metachromasia. stainsfile.com
H-aggregates (Hypsochromic shift): These are typically "face-to-face" stacks of dye molecules, which cause a shift to a shorter wavelength (a "blue-shift").
J-aggregates (Bathochromic shift): These are "end-to-end" arrangements of dye molecules, which result in a shift to a longer wavelength (a "red-shift") and often a sharper, more intense absorption band. rsc.org
The specific type of aggregate formed, and thus the resulting color, is highly dependent on the nature and conformation of the binding site on the substrate. nih.gov For example, binding to a helical region of a protein might favor the formation of one type of aggregate, while binding to a globular domain might favor another. nih.gov The interaction of the dye with Ca2+-binding proteins has been shown to change the absorption spectrum of the dye, with the dye-protein complex absorbing maximally at around 600-615 nm. researchgate.net This indicates the formation of a specific state that results from the binding of individual dye molecules at anionic sites within these proteins. researchgate.net
| Dye State | Typical Arrangement | Spectral Shift | Resulting Color Appearance |
|---|---|---|---|
| Monomer | Individual dye molecules | Orthochromatic (e.g., Pink/Red) | Color of the unbound or loosely bound dye google.com |
| H-aggregate | Stacked, "face-to-face" | Hypsochromic (to shorter wavelength) rsc.org | Blue/Purple wikipedia.org |
| J-aggregate | "End-to-end" | Bathochromic (to longer wavelength) rsc.org | Blue-Green/Green nih.govnih.gov |
Theoretical Models and Computational Simulations of "this compound" Binding Interactions
While specific computational studies exclusively focused on "this compound" are not extensively documented in readily available literature, the binding mechanisms of cyanine (B1664457) dyes, the class to which this compound belongs, have been investigated using theoretical models and computational simulations. rsc.orgkarazin.ua These studies provide valuable insights into the molecular interactions that govern the binding of these dyes to biopolymers like DNA and proteins.
Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of ligands to macromolecules. scielo.brkarazin.ua For cyanine dyes interacting with DNA, these simulations have shown that binding can occur in both the major and minor grooves, with the specific preference depending on the dye's structure. karazin.ua The primary forces driving this association are identified as hydrophobic and van der Waals interactions, complemented by the electrostatic attraction between the cationic dye and the anionic DNA backbone. karazin.uaresearchgate.net
Atomistic simulations of cyanine dyes in aqueous solutions have also been used to study their self-assembly and aggregation behavior, which is central to their metachromatic properties. rsc.org These models can calculate the free energies of association for dimer and multimer formation, helping to explain the thermodynamic driving forces behind H- and J-aggregate formation. rsc.org Such computational approaches can reveal how the molecular structure of the dye and the chemical environment influence the geometry and stability of the aggregates. rsc.org Although direct computational models for this compound are not widespread, the principles derived from studies of similar cyanine dyes are applicable and help to build a theoretical framework for understanding its complex staining behavior at a molecular level. nih.gov
Advanced Applications in Biochemical and Molecular Biology Methodologies
High-Resolution Electrophoretic Analysis
Ethyl Stains-all (B1681121) is particularly valuable in electrophoretic methods for the analysis of proteins and nucleic acids due to its differential staining properties and high sensitivity for certain classes of molecules. biomol.com
Optimization for SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) of Proteins
Ethyl Stains-all serves as a highly effective stain for proteins separated by SDS-PAGE, offering distinct advantages over more common stains like Coomassie Brilliant Blue, especially for acidic proteins. nih.govkamiyabiomedical.com The dye stains most proteins red or pink, but it characteristically stains highly acidic proteins, such as phosphoproteins and sialoglycoproteins, a distinct blue color. biomol.comcuni.cz This metachromatic property allows for the immediate differentiation of these modified proteins from less acidic proteins in the same gel. cuni.cz
Optimization of the staining protocol is crucial for achieving the best results. Key steps and considerations include:
Complete SDS Removal: Any remaining Sodium Dodecyl Sulfate (B86663) (SDS) in the gel can react with the stain and cause background interference. Therefore, thorough washing of the gel, typically with multiple changes of 25% isopropanol (B130326), is essential before staining. kamiyabiomedical.com
Light Protection: The staining solution and the gel during staining must be protected from light, as the dye is light-sensitive and can fade upon exposure. wikipedia.org
Destaining: Destaining is often achieved by exposing the gel to light, which causes the background color to fade, thereby increasing the visibility of the stained protein bands. kamiyabiomedical.com
Silver Enhancement: For increased sensitivity, the staining can be followed by a silver nitrate (B79036) treatment. This combined protocol can increase detection sensitivity by more than fivefold, allowing for the visualization of as little as 0.25 ng of certain acidic proteins like osteopontin. nih.gov
The differential staining is based on the interaction of the cationic dye with anionic sites on the proteins. researchgate.net Highly acidic proteins possess a high density of negative charges (from phosphate (B84403) or sialic acid groups), which facilitates the aggregation of dye molecules, resulting in a spectral shift that appears as a blue color. oup.comcuni.cz
Application in Agarose (B213101) Gel Electrophoresis for Nucleic Acid Separation
This compound is also a potent stain for nucleic acids in agarose gels. wikipedia.orgresearchgate.net It provides clear visualization of both DNA and RNA, staining them different shades. Typically, DNA stains blue, while RNA appears bluish-purple. wikipedia.org This allows for some degree of differentiation between the two nucleic acid types within the same gel.
The detection limits for nucleic acids with Stains-all are quite low, with the ability to detect as little as 3 ng of DNA and 90 ng of tRNA on a polyacrylamide gel. While traditionally used in polyacrylamide gels, its application extends to agarose gel electrophoresis for the analysis of DNA and RNA fragments. wikipedia.orgresearchgate.net The staining mechanism involves the interaction of the cationic dye with the anionic phosphate backbone of the nucleic acids. researchgate.net As with protein staining, the process is light-sensitive. While alternatives like Ethidium Bromide and SYBR Green are common, this compound offers the unique advantage of differential coloration. excedr.comhighqu.com
Differential Staining of Casein Subunits in Milk Protein Analysis
A significant application of this compound is in the analysis of milk proteins, specifically the differential staining of casein subunits. oup.comresearchgate.net Caseins are phosphoproteins, and this characteristic makes them ideal for detection with this dye. oup.comnih.gov
In studies of both human and bovine milk, this compound has been used to distinguish between different casein isoforms on polyacrylamide gels. nih.govgrafiati.com
Phosphorylated caseins , such as β-casein, stain a distinct blue color. nih.govgrafiati.com
Sialic acid-containing caseins , like bovine κ-casein, stain blue-green. nih.govgrafiati.com
This differential staining is dependent on the anionic sites provided by the phosphate and sialic acid groups and is pH-sensitive. oup.com For instance, the blue staining of phosphoproteins is lost if the pH of the staining solution is significantly below the protein's isoionic point, as the protein becomes positively charged. oup.com This property has been instrumental in identifying and characterizing human κ-casein, which stains blue-green and can be further identified by its susceptibility to digestion by the enzyme chymosin. nih.govgrafiati.com
Table 1: Differential Staining of Biomolecules with this compound
| Biomolecule Class | Specific Example | Resulting Color |
|---|---|---|
| Less Acidic Proteins | General proteins | Red / Pink |
| Highly Acidic Proteins | Phosphoproteins (e.g., Osteopontin) | Blue |
| Sialoglycoproteins | Blue / Blue-Green | |
| Calcium-Binding Proteins (e.g., Calmodulin) | Blue / Purple | |
| Nucleic Acids | DNA | Blue |
| RNA | Bluish-Purple | |
| Casein Subunits | Phosphorylated β-casein | Blue |
| Sialylated κ-casein | Blue-Green |
This table summarizes the characteristic metachromatic staining properties of this compound for various biological macromolecules. cuni.cznih.govgrafiati.com
Histochemical and Cytochemical Applications in Cellular and Tissue Imaging
Beyond electrophoresis, this compound is a valuable dye in histology for the differential visualization of various tissue components in a single staining step. wikipedia.orgoup.com
Visualization of Extracellular Matrix Components
This compound can simultaneously and differentially stain various components of the extracellular matrix (ECM) in formalin-fixed, paraffin-embedded tissue sections. oup.com This makes it a powerful tool for studying connective tissue composition in both normal and pathological states.
Key staining characteristics for ECM components include:
Hyaluronic acid stains blue. oup.com
Sulfated glycosaminoglycans (like chondroitin (B13769445) sulfates) stain in shades of purple. oup.com
Proteins stain red or pink depending on the pH. oup.com
This staining pattern allows for the clear differentiation of various macromolecules within the connective tissue stroma. For example, its use in human breast tissue analysis has enabled the specific identification of hyaluronic acid in the stroma and sialoglycoproteins in secretions, confirmed by enzymatic digestions with hyaluronidase (B3051955) and neuraminidase, respectively. oup.com
Differential Staining in Bone Histology for Growth Line Analysis
This compound is utilized in bone histology, particularly for applications like the analysis of growth lines. wikipedia.org Its ability to stain mineralized and unmineralized matrices, as well as different protein types, provides detailed information about bone structure and development. nih.govkenhub.com In undecalcified bone sections, the dye can help distinguish between different tissue types. mdpi.com While stains like Hematoxylin and Eosin (H&E) or Masson's trichrome are standards in bone histology, this compound offers specific advantages in highlighting acidic proteins and glycosaminoglycans that are abundant in bone and cartilage. nih.govunc.edu This is particularly useful for studying ossification processes and identifying areas of active bone formation and remodeling. kenhub.com For example, it can differentiate the calcified cartilage from the newly deposited bone matrix and highlight the distribution of specific non-collagenous proteins that regulate mineralization. nih.govkamiyabiomedical.com
Quantitative Analysis and Densitometric Measurements in Staining Assays
The carbocyanine dye this compound serves as a valuable tool in the quantitative analysis of biomolecules following electrophoretic separation. Its utility is rooted in its metachromatic properties, where the dye's absorption spectrum shifts upon binding to different types of molecules, allowing for colorimetric differentiation and quantification. wikipedia.orgwikipedia.org This characteristic is particularly exploited in densitometric measurements of gels and blots.
Densitometry is a technique used to measure the optical density of a stained area on a substrate like a polyacrylamide or agarose gel. For proteins and nucleic acids stained with this compound or its close analogue, Stains-all, the intensity of the color is proportional to the amount of the biomolecule present within a certain concentration range. This relationship allows for the quantification of specific bands. The process involves scanning the stained gel with a densitometer, which measures the light absorbed by each band. The resulting data is typically represented as a series of peaks, where the area under each peak corresponds to the amount of the stained molecule.
Research has shown that the interaction between the dye and specific proteins can alter the absorption maximum. For instance, when the parent dye "Stains-all" binds to Ca²⁺-binding proteins, the resulting dye-protein complex exhibits a maximal absorption at approximately 615 nm. researchgate.net In aqueous solutions with undenatured Ca²⁺-binding proteins, the complex absorbs maximally at 600 nm. researchgate.net This spectral shift is fundamental to its use in quantitative assays. While most proteins typically stain red or pink, highly anionic molecules such as certain phosphoproteins, nucleic acids, and Ca²⁺-binding proteins stain blue or purple. wikipedia.orgresearchgate.net This differential staining allows for selective quantification.
The sensitivity of detection is a key factor in these assays. For the closely related "Stains-all," detection limits are impressively low, reaching 3 ng for DNA, 90 ng for RNA, and under 1 ng for some phosphoproteins. wikipedia.orgwikipedia.org The linear range for densitometric quantitation can vary depending on the biomolecule being analyzed. cuni.cz For reliable quantitative results, it is crucial to establish a standard curve using known concentrations of the target molecule to ensure the measurements fall within the linear dynamic range of the assay. nih.gov Modern quantitative methods often combine staining with advanced image analysis software to process the digital images of the stained gels, enhancing the accuracy and throughput of the analysis. researchgate.net
Table 1: Detection Limits and Colorimetric Properties of Stains-all in Densitometric Analysis
Note: this compound possesses similar properties to its analogue Stains-all, with some differences in solubility and specific staining characteristics. wikipedia.orgwikipedia.org Data presented here for Stains-all is considered indicative for its ethylated counterpart.
| Analyte | Stained Color | Maximum Absorption (λmax) | Detection Limit |
| DNA | Blue | Not specified | 3 ng wikipedia.org |
| RNA | Bluish-Purple | Not specified | 90 ng wikipedia.org |
| Highly Anionic Proteins | Blue | Not specified | < 1 ng (Phosphoproteins) wikipedia.orgwikipedia.org |
| Proteoglycans | Purple | Not specified | 10 - 500 ng wikipedia.orgwikipedia.org |
| Anionic Proteins | Pink/Red | Not specified | Not specified |
| Ca²⁺-Binding Proteins | Dark Blue/Purple | ~600-615 nm researchgate.net | Not specified |
Microfluorometric Techniques for Real-Time Monitoring of Biomolecular Interactions
This compound is not only a colorimetric dye but also a fluorescent one, an essential property for its application in advanced microscopy and detection assays. ontosight.ai This fluorescence allows for its use in microfluorometry, a technique that measures the fluorescence emitted from a microscopic sample, to monitor cellular and molecular processes in real time.
Microfluorometry leverages the changes in a dye's fluorescence properties—such as intensity, lifetime, or spectral shift—upon interaction with a target molecule. acs.org this compound, as a fluorescent dye with a specific binding affinity for biomolecules like proteins and nucleic acids, is a candidate for such applications. ontosight.ai When the dye binds to its target, its molecular environment changes, which can modulate its fluorescent output. This change can be monitored over time to study the kinetics and dynamics of biomolecular interactions. biolinscientific.com
Real-time monitoring of biomolecular interactions is crucial for understanding dynamic biological processes, such as enzyme kinetics, protein-protein interactions, and conformational changes. nih.govbiorxiv.org While techniques like Quartz Crystal Microbalance (QCM-D) and Localized Surface Plasmon Resonance (LSPR) offer label-free, real-time analysis, fluorescence-based methods provide an alternative and often complementary approach. biolinscientific.commdpi.com The use of fluorescent probes in microfluorometry allows for the direct visualization and quantification of interactions within specific locations in cells or in solution. google.comufrgs.br
The application of this compound in this context would involve exciting the sample with a specific wavelength of light and detecting the emitted fluorescence with a sensitive detector integrated into a microscope. As a biomolecular interaction occurs—for example, a protein binding to a nucleic acid—the associated this compound molecules would experience a change in their fluorescence signal. By recording this signal over time, researchers can obtain kinetic data about the interaction, such as association and dissociation rates. The ability to perform these measurements on a microscopic scale opens up possibilities for studying these interactions in single cells or subcellular compartments. mdpi.comnih.gov
Table 2: Conceptual Application of this compound in Microfluorometry
| Parameter | Description | Relevance to Real-Time Monitoring |
| Fluorescence | This compound exhibits fluorescence upon excitation with an appropriate light source. ontosight.ai | The fundamental property that allows for detection in fluorometric assays. |
| Binding Affinity | The dye shows specific binding affinity for anionic biomolecules, including proteins and nucleic acids. ontosight.ai | Ensures that the fluorescent signal is localized to the molecule or complex of interest. |
| Signal Modulation | Changes in the dye's environment upon binding to a target can alter its fluorescence intensity or emission spectrum. acs.org | The change in signal is the measurable output that correlates with the binding event, allowing for real-time tracking. |
| Real-Time Detection | Continuous measurement of the fluorescent signal allows for the monitoring of interactions as they happen. biolinscientific.commdpi.com | Enables the study of the kinetics (e.g., on/off rates) of biomolecular interactions, providing deeper mechanistic insights. |
| Microscopic Scale | Measurements can be confined to the small observation volume of a microscope objective. google.com | Allows for the study of interactions in specific subcellular locations or with single-molecule sensitivity. |
Methodological Optimizations and Technical Considerations in Staining Protocols
Influence of Solvent Systems and Buffer Compositions on Staining Efficiency
The composition of the staining solution is critical for the effective application of Ethyl Stains-all (B1681121). The staining process involves a complex interaction between the dye, the solvent, and the target macromolecules within the gel matrix. nih.govresearchgate.net The efficiency of this interaction is heavily dependent on the chosen solvent system and buffer composition, which influence dye solubility, availability, and binding affinity.
A typical staining solution is prepared by first creating a stock solution of the dye in an organic solvent, followed by dilution into an aqueous buffered working solution. interchim.frsigmaaldrich.comaatbio.com Formamide is the most commonly used solvent for the stock solution, typically at a concentration of 0.1% (w/v). interchim.fraatbio.comharvard.edu Formamide helps to solubilize the dye and is also included in the final working solution. medchemexpress.comaatbio.com The working solution often contains a mixture of solvents, such as isopropanol (B130326) and water, to facilitate the penetration of the dye into the polyacrylamide or agarose (B213101) gel matrix while controlling for excessive destaining. medchemexpress.cominterchim.frsigmaaldrich.comaatbio.com
Buffer systems are incorporated to maintain a stable and optimal pH, which is crucial for the electrostatic interactions between the cationic dye and the anionic groups on the target macromolecules. google.com An alkaline pH is generally preferred, with Tris-HCl at a pH of 8.8 being a common choice. medchemexpress.cominterchim.frsigmaaldrich.comaatbio.com This pH ensures that the target acidic proteins and nucleic acids carry a sufficient negative charge to attract the positively charged dye molecules, a key initial step in the staining process. researchgate.net The precise formulation of the solvent and buffer system directly impacts staining specificity and intensity.
Table 1: Typical Components of an Ethyl Stains-all Working Solution
| Component | Typical Concentration/Ratio | Purpose | Source(s) |
| This compound | 0.0025% - 0.005% (w/v) | Primary dye for staining macromolecules. | medchemexpress.comsigmaaldrich.com |
| Formamide | 10% (v/v) | Primary solvent for dye stock; maintains solubility. | sigmaaldrich.com |
| Isopropanol | 25% (v/v) | Organic solvent in the working solution; aids gel penetration. | medchemexpress.comsigmaaldrich.com |
| Tris-HCl Buffer | 15 mM - 30 mM, pH 8.8 | Maintains alkaline pH to optimize dye-substrate binding. | medchemexpress.comsigmaaldrich.com |
| Water | ~65% (v/v) | Aqueous base for the working solution. | sigmaaldrich.com |
Effects of Staining Duration and Temperature on Dye-Substrate Saturation
The kinetics of dye binding and diffusion into the gel matrix are governed by both time and temperature. conicet.gov.ar Achieving complete saturation of the target biomolecules with this compound is essential for maximizing detection sensitivity and ensuring that the staining intensity is proportional to the amount of substrate present.
Staining with this compound is typically a lengthy process, often requiring overnight incubation or longer. sigmaaldrich.com Protocols commonly specify staining durations ranging from 18 to 48 hours. medchemexpress.cominterchim.fr These extended periods are necessary to allow the dye molecules to diffuse thoroughly through the gel and reach binding equilibrium with the macromolecules, which may be hindered by the dense gel matrix. Shorter incubation times may result in incomplete staining, particularly for high molecular weight or low-abundance molecules.
Most staining protocols using this compound are conducted at room temperature. sigmaaldrich.com While increasing the temperature can generally accelerate the rate of diffusion and staining, it can also increase the rate of dissociation of the dye from the substrate and potentially lead to higher background staining or degradation of the sample. conicet.gov.ar For standard applications with this compound, room temperature provides a reliable balance between efficient staining and the preservation of the gel and biomolecule integrity. In contrast, specific steps within enhancement techniques, such as silver staining, may require elevated temperatures (e.g., 45-60°C) to drive the chemical reduction of silver ions. newcomersupply.com
Table 2: Representative Staining Durations and Temperatures for Gel Staining
| Staining Method | Duration | Temperature | Gel Type | Source(s) |
| Stains-all | Overnight | Room Temperature | Polyacrylamide | sigmaaldrich.com |
| Stains-all | ≥ 48 hours | Room Temperature | Polyacrylamide | medchemexpress.com |
| Stains-all | 18 - 24 hours | Not Specified | Polyacrylamide | interchim.fraatbio.com |
| Stains-all | 20 - 60 minutes (followed by destaining) | Room Temperature | Not Specified | harvard.edu |
Enhancements in Detection Sensitivity: Silver Enhancement Techniques
A significant limitation of using this compound is its relatively poor staining sensitivity for certain classes of proteins, especially when compared to other methods like silver staining. nih.gov To overcome this, protocols have been developed that combine the differential staining properties of this compound with the high sensitivity of silver staining. biomol.comwikipedia.org This sequential staining approach significantly enhances the detection limits for acidic proteins. nih.gov
The combined protocol involves a standard Stains-all procedure followed by incubation with silver nitrate (B79036) and a developing solution. nih.gov The principle behind this enhancement is that the dye molecules bound to the proteins act as nucleation sites for the reduction of silver ions (Ag+) to metallic silver (Ag). This process deposits a layer of metallic silver onto the protein bands, dramatically amplifying the visible signal.
This dual-staining method has been shown to increase detection sensitivity by more than fivefold for phosphoproteins like osteopontin. nih.gov For example, porcine bone osteopontin, which is not visible with standard silver staining alone, can be detected in amounts as low as 0.25 ng on polyacrylamide gels using the Stains-all/silver protocol. nih.gov This makes the combined technique particularly valuable for the analysis of low-abundance acidic proteins that are poorly visualized by other common methods. nih.gov
Strategies for Mitigating Light Sensitivity During Post-Staining Analysis
One of the most critical technical challenges when working with this compound is its pronounced sensitivity to light. biomol.comwikipedia.org Exposure to light causes photobleaching, a photochemical destruction of the dye's chromophore, which leads to the irreversible fading of the stain. sigmaaldrich.comthermofisher.comresearchgate.net The nucleic acid-dye complex will fade and can disappear entirely upon continued exposure to light. sigmaaldrich.com
To mitigate this issue, several precautions are essential throughout the staining and analysis workflow:
Protection from Light: All steps of the staining procedure, including solution storage and incubation, must be performed in the dark. biomol.comsigmaaldrich.comharvard.edu This is typically achieved by wrapping staining trays and solution bottles in aluminum foil or using dark bottles. harvard.edu
Immediate Imaging: Once staining is complete, the gel should be photographed or scanned immediately. biomol.comwikipedia.orgsigmaaldrich.com Any delay increases the risk of signal loss due to ambient light exposure.
Controlled Destaining: While exposure to a light box can be used to destain the gel background and improve contrast, this process must be carefully monitored. interchim.frsigmaaldrich.comaatbio.com The light will not only bleach the background but also the stained bands, so the exposure must be stopped as soon as the desired contrast is achieved. harvard.edu
Antifade Reagents: In the broader field of fluorescence imaging, mounting media containing antifade reagents like n-propyl gallate are commonly used to reduce photobleaching. thermofisher.comemsdiasum.combaseclick.eu While not specifically documented for routine gel analysis with this compound, the principle of using chemical agents to quench the photochemical reactions that cause fading is a potential strategy for specialized applications requiring prolonged or intense imaging.
By implementing these strategies, the deleterious effects of light exposure can be minimized, ensuring the stability of the stain for accurate visualization and documentation.
Table of Mentioned Chemical Compounds
Comparative Analysis with Conventional and Emerging Staining Reagents
Performance Evaluation Against Coomassie Brilliant Blue and Silver Stains for Protein Detection
The selection of a protein stain in proteomic studies is often a trade-off between sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. Coomassie Brilliant Blue and silver staining have long been the workhorses for in-gel protein detection. nih.govthermofisher.combitesizebio.com
Coomassie Brilliant Blue (CBB) is a widely used colorimetric stain that binds to proteins through electrostatic interactions with basic amino acids and hydrophobic interactions. nih.govthermofisher.com It is known for its simplicity, affordability, and compatibility with mass spectrometry. bitesizebio.com However, its sensitivity is limited, typically detecting protein bands containing 25 ng or more, though some formulations can detect as little as 8–10 ng for specific proteins. thermofisher.com
Silver staining , on the other hand, is a highly sensitive colorimetric method capable of detecting sub-nanogram quantities of protein (0.5–1 ng). thermofisher.comthermofisher.combio-rad.com This method relies on the reduction of silver ions to metallic silver, which deposits on the protein surface. doi.org While its sensitivity is a significant advantage, silver staining protocols can be complex, time-consuming, and exhibit a narrow linear dynamic range, making accurate quantification challenging. cuni.cznih.gov Furthermore, its compatibility with mass spectrometry can be problematic due to the chemical modification of proteins, although MS-compatible protocols have been developed. nih.govdoi.org
Ethyl Stains-all (B1681121) presents a unique value proposition. It is a metachromatic dye, meaning it changes color depending on the molecule it binds to. biomol.com Generally, apoproteins stain red, while more acidic proteins, such as phosphoproteins and sialic acid-rich glycoproteins, stain blue to blue-green. cuni.cz This property allows for the immediate differentiation of certain protein classes on the gel. In terms of sensitivity, Ethyl Stains-all is generally more sensitive than Coomassie Brilliant Blue, particularly for acidic proteins. medchemexpress.com For some Ca2+-binding proteins, it has been shown to be a more sensitive stain than Coomassie blue. medchemexpress.com While typically less sensitive than silver staining, the combination of this compound with a subsequent silver enhancement can increase sensitivity two- to fivefold. cuni.cz
Table 1: Comparison of Protein Staining Reagents
| Feature | Coomassie Brilliant Blue | Silver Stain | This compound |
|---|---|---|---|
| Principle | Binds to basic and hydrophobic amino acid residues. thermofisher.com | Reduction of silver ions to metallic silver on the protein surface. doi.org | Metachromatic dye that binds to proteins, with color dependent on the protein's acidity. cuni.czbiomol.com |
| Sensitivity | 8-25 ng. thermofisher.com | 0.5-1 ng. thermofisher.comthermofisher.com | More sensitive than Coomassie for acidic proteins. medchemexpress.com |
| Linear Dynamic Range | Wide. | Narrow (1-2 orders of magnitude). cuni.cz | Moderate. |
| Mass Spectrometry Compatibility | High. bitesizebio.com | Limited (requires specific protocols). nih.gov | Generally compatible. |
| Qualitative Information | No. | No. | Yes (differentiates acidic proteins). cuni.cz |
| Complexity | Low. bitesizebio.com | High. bio-rad.com | Moderate. |
Differentiation from Ethidium Bromide and SYBR Dyes for Nucleic Acid Visualization
For nucleic acid detection in agarose (B213101) and polyacrylamide gels, intercalating agents and groove-binding dyes are the most common choices. Ethidium bromide has been the traditional standard, with SYBR dyes emerging as a popular and safer alternative. researchgate.netwikipedia.orgnih.gov
Ethidium Bromide (EtBr) is an intercalating agent that inserts itself between the base pairs of the DNA double helix. wikipedia.org Upon exposure to UV light, it fluoresces with an orange color, and its fluorescence is enhanced almost 20-fold when bound to DNA. wikipedia.org It is a potent mutagen and requires careful handling and disposal. wwu.edu
SYBR Dyes , such as SYBR Green and SYBR Gold, are a family of cyanine (B1664457) dyes that bind to the minor groove of the DNA double helix. researchgate.netthermofisher.com They exhibit a significant increase in fluorescence upon binding to nucleic acids. researchgate.net SYBR dyes are generally considered less mutagenic than EtBr and offer higher sensitivity. wikipedia.org For instance, SYBR Gold can be 25-100 times more sensitive than EtBr.
This compound offers a distinct mechanism for nucleic acid visualization. As a cationic carbocyanine dye, it binds to anionic molecules, including the phosphate (B84403) backbone of nucleic acids. biomol.com This interaction results in a color change, with DNA staining blue and RNA staining a bluish-purple. biomol.com The detection limit for DNA is approximately 3 ng, and for tRNA, it is around 90 ng on a polyacrylamide gel. sigmaaldrich.com Unlike EtBr and SYBR dyes, which rely on fluorescence, this compound provides a colorimetric signal, which can be visualized with white light. However, the dye-nucleic acid complex is light-sensitive and can fade upon prolonged exposure to light. sigmaaldrich.com
Table 2: Comparison of Nucleic Acid Staining Reagents
| Feature | Ethidium Bromide | SYBR Dyes | This compound |
|---|---|---|---|
| Principle | Intercalates between DNA base pairs. wikipedia.org | Binds to the minor groove of the DNA double helix. researchgate.net | Binds to the anionic phosphate backbone of nucleic acids. biomol.com |
| Detection Method | UV fluorescence (orange). wikipedia.org | Blue-light or UV fluorescence (green or gold). thermofisher.com | Colorimetric (visible light). sigmaaldrich.com |
| Sensitivity (DNA) | ~1-5 ng. | High (SYBR Gold can detect as low as 25 pg). | ~3 ng. sigmaaldrich.com |
| Specificity | Stains double-stranded DNA and RNA. wikipedia.org | SYBR Green I for dsDNA; SYBR Green II for ssDNA/RNA; SYBR Gold for dsDNA, ssDNA, and RNA. | Stains DNA (blue) and RNA (bluish-purple). biomol.com |
| Mutagenicity | Potent mutagen. wwu.edu | Less mutagenic than EtBr. wikipedia.org | Data not extensively reported, handle with care. |
| Visualization | Requires UV transilluminator. wikipedia.org | Requires blue-light or UV transilluminator. thermofisher.com | Can be visualized with a standard light box. sigmaaldrich.com |
Advantages and Limitations in Specific Analytical Contexts
The choice of staining reagent is highly dependent on the specific research question and the available resources.
Advantages of this compound:
Limitations of this compound:
Emerging Research Frontiers and Future Directions in Ethyl Staall Research
Development of Novel "Ethyl Stains-All" Derivatives with Tunable Spectroscopic Properties
The development of novel "this compound" derivatives with precisely controlled spectroscopic properties represents a significant area of future research. As a member of the carbocyanine dye family, its optical characteristics are inherently tunable. researchgate.netresearchgate.net The core structure, consisting of two heterocyclic nuclei (naphtho[1,2-d]thiazole) joined by a polymethine bridge, provides multiple sites for chemical modification. polysciences.comresearchgate.net
Research on other carbocyanine dyes has demonstrated that strategic structural alterations can predictably modify absorption and emission wavelengths, quantum yields, and Stokes shifts. acs.orgnih.gov Key strategies that can be applied to "this compound" include:
Varying Polymethine Chain Length: Extending or shortening the conjugated polymethine bridge is a well-established method for tuning the spectral properties of cyanine (B1664457) dyes. Each addition of a vinyl group (two carbons) to the chain can result in a bathochromic (red) shift of approximately 100 nm in both absorption and emission spectra. rsc.org
Modifying the Heterocyclic Nuclei: Introducing different substituent groups onto the naphthothiazole rings can fine-tune the electronic and photophysical properties. mdpi.comrsc.org Electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby influencing the energy of the electronic transitions. mdpi.commdpi.com For instance, studies on Cy5 derivatives have shown that substituents can alter hydrophobicity and dipole moments, which are crucial for dye aggregation and interaction with biological targets. mdpi.com
Creating Asymmetric Derivatives: Synthesizing unsymmetrical dyes, where the two heterocyclic systems are different, offers another layer of control over the spectroscopic output. researchgate.net This approach allows for the creation of dyes with unique photophysical characteristics tailored for specific applications. researchgate.net
The goal of this research is to create a palette of "this compound" derivatives. For example, derivatives with large Stokes shifts are desirable for minimizing self-reabsorption in fluorescence imaging, while near-infrared (NIR) emitting dyes are optimal for deep-tissue in vivo imaging due to reduced tissue autofluorescence. acs.orggoogle.com A facile synthetic route for creating monofunctional carbocyanine dyes with various reactive groups (like carboxylic acids, azides, or alkynes) has been developed, which could be adapted for "this compound" to facilitate its conjugation to biomolecules for targeted labeling. nih.gov
Table 1: Potential Modifications of "this compound" and Their Predicted Spectroscopic Effects
| Modification Strategy | Target Location on "this compound" | Predicted Effect on Spectroscopic Properties | Potential Application |
| Lengthen Polymethine Chain | Central polymethine bridge | Red-shift in absorption/emission (approx. 100 nm per vinyl group) | Near-Infrared (NIR) imaging |
| Add Electron-Withdrawing Groups | Naphthothiazole rings | Blue-shift in absorption/emission, potential increase in brightness | Multiplexed imaging, FRET sensors |
| Add Electron-Donating Groups | Naphthothiazole rings | Red-shift in absorption/emission | Fine-tuning for specific laser lines |
| Introduce Bulky Substituents | Naphthothiazole rings | Hinder dye aggregation, may alter quantum yield | Improved performance in aqueous solutions |
| Create Asymmetric Structure | Replace one naphthothiazole ring | Broader range of tunable properties, novel spectral characteristics | Development of specialized probes |
Integration with Automated Imaging and High-Throughput Screening Platforms
The integration of "this compound" and its future derivatives into automated imaging and high-throughput screening (HTS) platforms is a key direction for enabling large-scale biochemical and cellular analysis. HTS methodologies are essential in drug discovery and functional genomics, allowing for the rapid testing of thousands of compounds. karazin.ua The fluorescence capabilities of carbocyanine dyes make them highly suitable for such applications. researchgate.netnih.gov
"this compound" has the potential to be used in various HTS assays due to its ability to stain nucleic acids and proteins. wikipedia.orgbiomol.com Potential applications include:
Nucleic Acid-Based Assays: As a stain for DNA and RNA, "this compound" could be used in HTS to quantify nucleic acids or to screen for compounds that interact with DNA or RNA. karazin.ua Fluorescence dye displacement assays, where a compound displaces the bound dye from a nucleic acid target resulting in a change in fluorescence, are a powerful HTS tool. karazin.ua
Protein Quantification and Interaction Screening: Its ability to stain proteins could be adapted for HTS-based protein quantification or for screening libraries of small molecules that inhibit protein-protein interactions.
Cell-Based Assays: In automated microscopy, "this compound" derivatives could serve as nuclear or mitochondrial stains. nih.govresearchgate.net For example, the carbocyanine dye JC-1 is widely used in HTS to measure mitochondrial membrane potential. nih.gov Similarly, derivatives of "this compound" could be designed to report on specific cellular states or organelle health, enabling high-content screening where multiple cellular parameters are measured simultaneously. ox.ac.uk
The development of one-step, wash-free assay formats is crucial for HTS compatibility. acs.org Research into modifying cyanine dyes to improve cell permeability and reduce non-specific binding is ongoing and will be critical for adapting "this compound" for live-cell HTS applications. acs.orggoogle.com
Exploration of "this compound" in Niche Biochemical Detection Systems
Beyond its general use as a stain, "this compound" is poised for exploration in more specialized, niche biochemical detection systems. Its metachromatic properties—changing color depending on the molecule it binds to—offer a unique advantage for differential detection. wikipedia.orgbiomol.com
One of the most promising niche applications is in the study of post-translational modifications (PTMs). "Stains-all" is known to stain highly anionic proteins, such as phosphoproteins, with a distinct blue color, and it is highly sensitive for detecting calcium-binding proteins like calmodulin and troponin C. biomol.commedchemexpress.com This suggests that "this compound" and its derivatives could be developed into specific probes for:
Detecting Phosphorylation: The dye's affinity for highly acidic proteins could be harnessed to create assays for kinase and phosphatase activity by detecting the phosphorylation status of substrate proteins. kamiyabiomedical.com
Probing Calciomics: As a probe for calcium-binding proteins (CaBPs), it could be used to study "calciomics," the large-scale study of calcium-mediated cellular processes, by identifying changes in CaBP expression or conformation. medchemexpress.com
Other emerging niche applications include:
Environmental Sensing: Fluorescent dyes are increasingly used as sensors for environmental monitoring. scbt.com "this compound" derivatives could be designed to detect specific pollutants or metal ions in environmental samples.
Nanoparticle Characterization: The dye could be used to stain and visualize anionic nanoparticles or to study the protein corona that forms on nanoparticles in biological fluids.
Apoptosis Detection: Some asymmetric cyanine dyes are used to selectively stain apoptotic cells. biotium.com This functionality could be engineered into "this compound" derivatives for use in cell health assays.
Table 2: Known and Potential Niche Applications of "this compound" and Related Dyes
| Application Area | Target Analyte / Process | Principle of Detection | Reference |
| Proteomics | Calcium-Binding Proteins (e.g., Calmodulin) | Differential blue staining, high sensitivity | medchemexpress.com |
| Proteomics | Phosphoproteins, Glycoproteins | Differential blue staining due to high anionic charge | wikipedia.orgbiomol.comkamiyabiomedical.com |
| Cell Biology | Apoptosis | Selective staining of early apoptotic cells (membrane changes) | biotium.com |
| Drug Discovery | Drug-Nucleic Acid Interactions | Fluorescence displacement of the dye from DNA/RNA | karazin.ua |
| Cell Biology | Mitochondrial Membrane Potential | Accumulation and aggregation in polarized mitochondria | nih.gov |
| Environmental Science | Pollutants / Metal Ions | Fluorescence quenching or enhancement upon binding | scbt.com |
Theoretical Studies on Structure-Activity Relationships for Predictive Dye Design
The rational design of novel "this compound" derivatives can be significantly accelerated by employing theoretical and computational methods. These approaches allow for the prediction of a dye's properties before it is synthesized, saving time and resources. Two key computational strategies are Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov
DFT and Time-Dependent DFT (TD-DFT): These quantum chemical methods are used to model the electronic structure and spectroscopic properties of molecules. unl.ptthaiscience.infomdpi.com For cyanine dyes, DFT/TD-DFT calculations can accurately predict:
Absorption and Emission Wavelengths: By calculating the energy difference between the ground state (S₀) and the first excited state (S₁), researchers can predict the λ_max of absorption and emission. thaiscience.infomdpi.com This allows for the in silico screening of different substituents to see how they would tune the color of the dye. mdpi.com
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of the electronic transitions (e.g., charge transfer character), which is crucial for designing dyes for applications like solar cells or as viscosity sensors. unl.ptacs.org
Molecular Geometry: DFT can optimize the 3D structure of a dye, which is important for understanding its interaction with biological targets. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a set of molecular descriptors (physicochemical properties derived from the chemical structure) with a specific activity or property. researchgate.netdntb.gov.ua For "Ethyl Stains-All (B1681121)," QSAR models could be developed to predict:
Binding Affinity: A model could be trained to predict the binding affinity of derivatives for specific targets like DNA, RNA, or particular proteins.
Fluorescence Quantum Yield: By correlating structural features with experimentally measured quantum yields, a QSAR model could guide the design of brighter dyes.
Cell Permeability: Models can predict the likelihood of a dye crossing the cell membrane, which is essential for designing live-cell imaging probes. rsc.orgdntb.gov.ua
A study on polymethine compounds successfully used an artificial neural network (ANN), a machine learning-based QSAR approach, to predict the staining activity of dyes for amyloid fibrils with high accuracy. researchgate.net A similar approach could be applied to "this compound" to design derivatives with high specificity for other biological structures, transforming dye development from a trial-and-error process to a predictive, design-oriented science. dergipark.org.tr
Q & A
Q. How does Ethyl Stains-all differentiate between RNA, DNA, and proteins in gel electrophoresis?
this compound (1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide) binds electrostatically to macromolecules, producing distinct colorimetric responses: RNA stains bluish-purple, DNA blue, and proteins pink/red . This differentiation arises from the dye’s interaction with phosphate groups (nucleic acids) and hydrophobic regions (proteins). For optimal results, fix gels in 25% isopropanol before staining with 0.0025% Stains-all in a dark environment for 48 hours to prevent photodegradation .
Q. What are the standard protocols for using this compound in calcium-binding protein analysis?
For calcium-binding studies, proteins are separated via 2D electrophoresis, fixed in 25% isopropanol overnight, and stained with 0.0025% Stains-all in a solution containing 7.5% formamide and 30 mM Tris (pH 8.8). Calcium-binding proteins appear blue, while non-binding proteins stain pink/red . Ensure minimal light exposure during staining to avoid dye degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies between Stains-all and other assays (e.g., Hestrin) in polysaccharide quantitation?
Discrepancies arise due to structural variations in target molecules. For example, Salmonella Typhi Vi polysaccharide measurements via Stains-all (25.2 µg/mL) exceeded Hestrin assay results (20.4 µg/mL) because only 60–90% of monosaccharide residues are O-acetylated, which Hestrin specifically detects . To validate results:
- Cross-validate with orthogonal methods (e.g., SEC-MALS for molecular weight verification).
- Use O-acetylation content assays for stability assessments in vaccine studies .
Q. How can this compound be integrated with immunoblotting for proteomic studies?
After staining with this compound, transfer proteins electrophoretically to nitrocellulose membranes. While SDS-PAGE transfers may not be quantitative, ribosomal proteins in urea gels transfer efficiently . Post-transfer, block membranes with excess protein (e.g., BSA), then use antibody conjugates (e.g., peroxidase-linked) for immunodetection. This sequential approach allows simultaneous structural and functional protein analysis .
Q. What are the limitations of this compound in quantitative analysis?
- Non-quantitative transfer : In SDS-PAGE, protein bands transfer without quantitative retention, limiting precision .
- Photodegradation : Prolonged light exposure alters staining intensity, requiring controlled darkroom conditions .
- Interference : While Stains-all is unaffected by co-existing proteins like CRM197 or α-PLL in polysaccharide assays , lipid-rich samples may require pre-treatment to reduce background noise.
Q. How does this compound perform in complex biological matrices (e.g., vaccine formulations)?
In Typhax DS (a typhoid vaccine), Stains-all quantified Vi polysaccharide (25.2 µg/mL) without interference from CRM197 or α-PLL, demonstrating specificity in multi-component systems . For validation:
- Compare with O-acetylation assays to confirm structural integrity.
- Use SEC-MALS to verify polysaccharide-protein complex sizes (e.g., 6 × 10⁶ Da particles in Typhax) .
Methodological Optimization
Q. How can staining parameters be optimized for low-abundance protein detection?
Q. What quality control measures ensure reproducibility in Stains-all-based assays?
- Standardize dye concentration (0.0025–0.005%) and buffer pH (8.8).
- Include internal controls (e.g., known RNA/DNA/protein standards) in each gel.
- Document lot numbers and storage conditions (2–8°C) to track reagent performance .
Data Analysis and Reporting
Q. How should researchers document Stains-all staining results for publication?
- Provide raw gel images with calibration markers (e.g., molecular weight ladders).
- Specify staining protocols, including fixation time, dye concentration, and light exposure.
- Use tables to compare results with orthogonal assays (e.g., Table 1 below) .
| Assay | Vi Polysaccharide (µg/mL) | CRM197 (µg/mL) |
|---|---|---|
| Stains-all | 25.2 | N/A |
| Hestrin (O-acetyl) | 20.4 | N/A |
| Micro BCA | N/A | 10.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
